molecular formula C26H31N3O3 B11166912 N-(4-methylbenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(4-methylbenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11166912
M. Wt: 433.5 g/mol
InChI Key: HHDJWIDEEWIABX-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylbenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” typically involves multi-step organic reactions. The process may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methylbenzyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the pyrrolidin-3-yl carbonyl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: NaBH₄, LiAlH₄

    Substitution reagents: Halogens, nitrating agents

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

“N-(4-methylbenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the pathways affected might be those related to inflammation, cell growth, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-piperidine-4-carboxamide
  • 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl derivatives

Uniqueness

The uniqueness of “N-(4-methylbenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” lies in its specific structural features, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H31N3O3/c1-18-3-7-20(8-4-18)16-27-25(31)21-11-13-28(14-12-21)26(32)22-15-24(30)29(17-22)23-9-5-19(2)6-10-23/h3-10,21-22H,11-17H2,1-2H3,(H,27,31)

InChI Key

HHDJWIDEEWIABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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